
Human Papillomavirus (HPV) E7 protein (49-57)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human Papillomavirus (HPV) E7 protein (49-57) is a peptide fragment derived from the E7 oncoprotein of the Human Papillomavirus. This protein plays a crucial role in the viral life cycle and is implicated in the pathogenesis of HPV-related cancers, particularly cervical cancer. The E7 protein interacts with various cellular proteins to disrupt normal cell cycle regulation, leading to uncontrolled cell proliferation and tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Human Papillomavirus E7 protein (49-57) peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of the Human Papillomavirus E7 protein (49-57) peptide may involve recombinant DNA technology. This approach includes cloning the gene encoding the E7 protein into an expression vector, transforming it into a suitable host (such as Escherichia coli), and inducing protein expression. The expressed protein is then purified using affinity chromatography and further processed to obtain the desired peptide fragment .
Chemical Reactions Analysis
Types of Reactions: The Human Papillomavirus E7 protein (49-57) peptide can undergo various chemical modifications, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences
Scientific Research Applications
The Human Papillomavirus E7 protein (49-57) peptide has several scientific research applications:
Chemistry: Used in studies to understand peptide synthesis, modification, and structure-function relationships.
Biology: Employed in research to investigate the role of the E7 protein in HPV pathogenesis and its interactions with cellular proteins.
Medicine: Utilized in the development of diagnostic assays and therapeutic vaccines targeting HPV-related cancers. The peptide can also serve as an antigen in immunological studies to elicit specific immune responses.
Industry: Applied in the production of recombinant proteins and peptides for research and therapeutic purposes
Mechanism of Action
The Human Papillomavirus E7 protein (49-57) exerts its effects by interacting with key cellular proteins involved in cell cycle regulation. One of its primary targets is the retinoblastoma protein (pRb), a tumor suppressor that controls cell cycle progression. The E7 protein binds to pRb, leading to its degradation and the release of E2F transcription factors. This results in the activation of genes required for DNA synthesis and cell cycle progression, ultimately promoting uncontrolled cell proliferation and tumorigenesis .
Comparison with Similar Compounds
Human Papillomavirus E6 protein: Another oncoprotein encoded by HPV, which targets the p53 tumor suppressor protein for degradation.
Human Papillomavirus E1 and E2 proteins: Regulatory proteins involved in viral replication and transcription.
Human Papillomavirus L1 and L2 proteins: Capsid proteins that form the viral particle.
Uniqueness: The Human Papillomavirus E7 protein (49-57) is unique in its ability to specifically target and degrade the retinoblastoma protein (pRb), a critical regulator of the cell cycle. This interaction is distinct from the E6 protein, which primarily targets p53. The E7 protein’s role in disrupting cell cycle control and promoting tumorigenesis makes it a key focus of research in HPV-related cancer studies .
Properties
Molecular Formula |
C52H77N15O13 |
|---|---|
Molecular Weight |
1120.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H77N15O13/c1-7-27(4)41(49(77)65-40(26(2)3)48(76)67-42(29(6)68)50(78)64-38(51(79)80)21-30-12-9-8-10-13-30)66-47(75)37(23-39(54)70)63-45(73)35(20-31-15-17-33(69)18-16-31)62-46(74)36(22-32-24-57-25-59-32)61-43(71)28(5)60-44(72)34(53)14-11-19-58-52(55)56/h8-10,12-13,15-18,24-29,34-38,40-42,68-69H,7,11,14,19-23,53H2,1-6H3,(H2,54,70)(H,57,59)(H,60,72)(H,61,71)(H,62,74)(H,63,73)(H,64,78)(H,65,77)(H,66,75)(H,67,76)(H,79,80)(H4,55,56,58)/t27-,28-,29+,34-,35-,36-,37-,38-,40-,41-,42-/m0/s1 |
InChI Key |
YYRLGDVWSORYPB-FJJMPZPNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


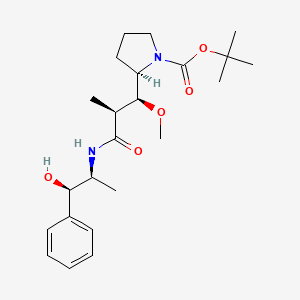

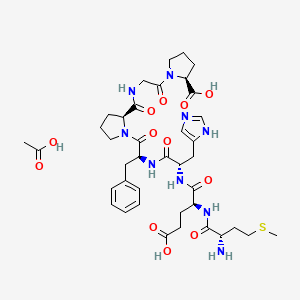

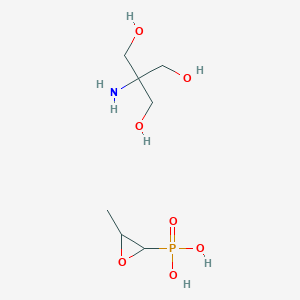
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861750.png)



![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)
![2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10861787.png)
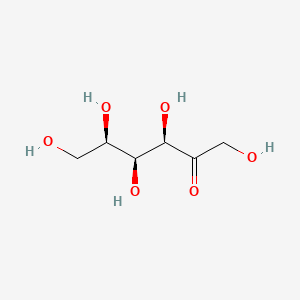
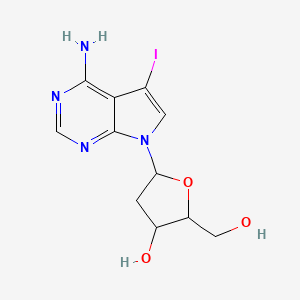
![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)
